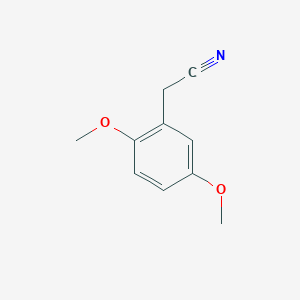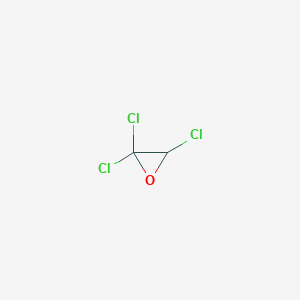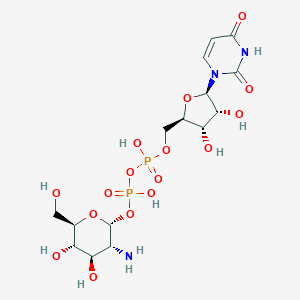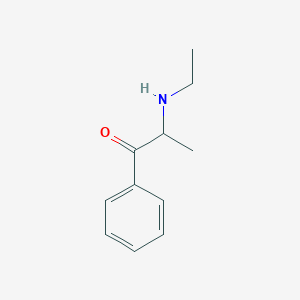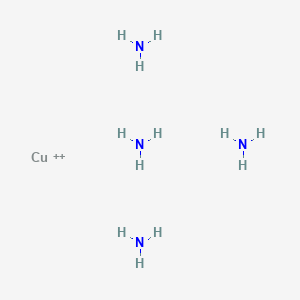
Tetraamminecopper(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraamminecopper(II) is a complex ion that is formed by the coordination of four ammonia molecules with a copper(II) ion. It is a highly stable and water-soluble compound that has been extensively studied for its various applications in scientific research. The unique chemical properties of tetraamminecopper(II) make it an ideal candidate for a wide range of applications in fields such as biochemistry, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of tetraamminecopper(II) is complex and varies depending on the specific application. In general, it is believed that the complex ion acts as a Lewis acid, accepting electron pairs from other molecules to facilitate chemical reactions. Additionally, it has been shown to act as an oxidizing agent in certain reactions.
Effets Biochimiques Et Physiologiques
While tetraamminecopper(II) has not been extensively studied for its biochemical and physiological effects, some research has suggested that it may have potential applications in the treatment of certain medical conditions. For example, it has been shown to have antioxidant properties, which could make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tetraamminecopper(II) in laboratory experiments is its stability and solubility in water. Additionally, it is relatively inexpensive and easy to synthesize. However, one of the main limitations is that it can be difficult to control the reaction conditions, which can lead to inconsistent results.
Orientations Futures
There are many potential future directions for research on tetraamminecopper(II). One area of interest is the development of new applications for the complex ion in fields such as catalysis and materials science. Additionally, there is potential for further research into its potential medical applications, particularly in the treatment of neurodegenerative diseases. Finally, there is potential for further investigation into the mechanism of action of tetraamminecopper(II) and its interactions with other molecules.
Méthodes De Synthèse
The synthesis of tetraamminecopper(II) can be achieved through a variety of methods, including the reaction of copper(II) sulfate with excess ammonia in solution. The reaction typically occurs at room temperature and can be completed in a matter of hours. The resulting product is a blue-colored solution that contains the tetraamminecopper(II) complex.
Applications De Recherche Scientifique
Tetraamminecopper(II) has been extensively studied for its various applications in scientific research. One of the most common applications is in the field of catalysis, where it is used as a catalyst for a wide range of chemical reactions. Additionally, it has been studied for its potential applications in the development of new materials, such as conductive polymers and nanomaterials.
Propriétés
Numéro CAS |
16828-95-8 |
|---|---|
Nom du produit |
Tetraamminecopper(II) |
Formule moléculaire |
CuH12N4+2 |
Poids moléculaire |
131.67 g/mol |
Nom IUPAC |
copper;azane |
InChI |
InChI=1S/Cu.4H3N/h;4*1H3/q+2;;;; |
Clé InChI |
QKSIFUGZHOUETI-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Cu+2] |
SMILES canonique |
N.N.N.N.[Cu+2] |
Autres numéros CAS |
16828-95-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



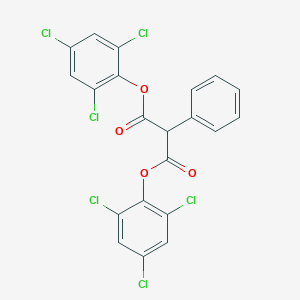
![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)
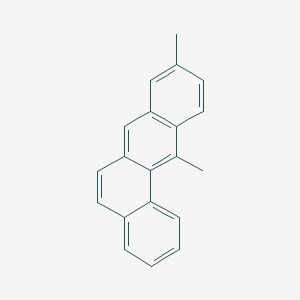
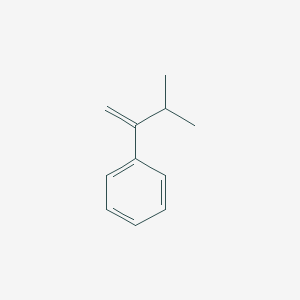
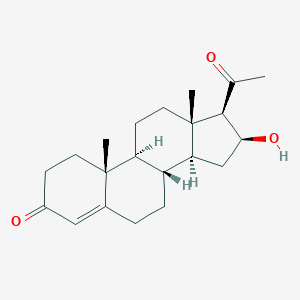
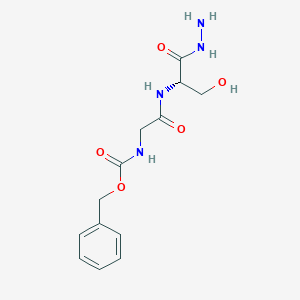


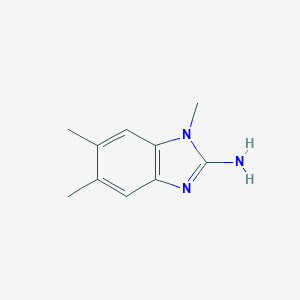
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
